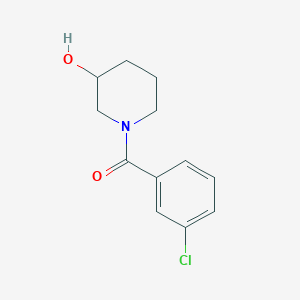

1-(3-Chlorobenzoyl)piperidin-3-ol

Description

1-(3-Chlorobenzoyl)piperidin-3-ol is a piperidine derivative featuring a 3-chlorobenzoyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 3-position of the ring.

Properties

IUPAC Name |

(3-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOPOVWQVQBGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chlorobenzoyl)piperidin-3-ol involves several steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with piperidin-3-ol under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-(3-Chlorobenzoyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorobenzoyl)piperidin-3-ol has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure and biological properties.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and benzoyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorobenzoyl group (electron-withdrawing) may enhance metabolic stability compared to the 3-aminobenzoyl analog (electron-donating), which could influence bioavailability .

- Functional Groups : Carboxylic acid derivatives (e.g., 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid) introduce ionizable groups, impacting solubility and pharmacokinetics .

Biological Activity

1-(3-Chlorobenzoyl)piperidin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, interactions with various biomolecules, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula and a molecular weight of 241.7 g/mol. The compound features a piperidine ring, which is characteristic of many bioactive molecules, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Interactions : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds. This inhibition can lead to altered metabolic pathways, influencing drug efficacy and toxicity.

- Cell Signaling Modulation : It affects key signaling pathways such as the MAPK/ERK pathway, crucial for cell proliferation and differentiation. By modulating these pathways, the compound can influence gene expression related to cell cycle regulation and apoptosis.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Studies indicate that this compound may have potential anticancer effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

- Antimicrobial Effects : Preliminary data suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Analgesic Effects : The compound has been studied for its analgesic properties, particularly through its interaction with pain-related receptors such as P2X3 receptors. It has shown promise in reducing nociceptive responses in animal models .

Table 1: Summary of Biological Activities

Case Study: Analgesic Activity

In experimental studies involving nerve ligation models, this compound demonstrated significant anti-nociceptive effects. The compound was effective in reducing pain sensitivity, indicating its potential as an analgesic agent .

Dosage and Toxicity

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound exhibits minimal toxicity while effectively modulating biochemical pathways.

- High Doses : Higher concentrations can lead to adverse effects such as hepatotoxicity and nephrotoxicity, underscoring the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves interactions with cytochrome P450 enzymes, leading to oxidation and conjugation reactions essential for its biotransformation. These metabolic processes significantly influence the pharmacokinetics and overall efficacy of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.